2,3-Dihydro-4-nitrobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDYBJXZGGSEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dihydro 4 Nitrobenzofuran and Analogues
Conventional and Classical Synthetic Routes to Dihydrobenzofurans
Traditional methods for assembling the dihydrobenzofuran ring system often rely on intramolecular cyclization reactions. These foundational strategies provide a direct route to the core structure, which can then be functionalized.
The fundamental approach to forming the 2,3-dihydrobenzofuran (B1216630) skeleton involves the intramolecular cyclization of appropriately substituted phenolic precursors. A common strategy is the cyclization of o-allylphenols. This transformation can be promoted by various reagents and conditions, leading to the closure of the furan ring. Another classical method involves the tandem SNAr/5-exo-trig cyclization, which can convert N-alkyl- and -arylimines derived from o-fluorobenzaldehydes into 3-amino-2,3-dihydrobenzofurans. nih.gov Furthermore, fluoride-induced desilylation of precursors like 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate can generate o-quinone methides in situ, which then undergo intramolecular cyclization to form the dihydrobenzofuran ring. organic-chemistry.org
Synthesizing nitro-substituted dihydrobenzofurans, specifically 2,3-Dihydro-4-nitrobenzofuran, can be achieved through two primary pathways: direct nitration of the pre-formed heterocycle or the cyclization of a nitro-containing starting material.
Nitration of 2,3-Dihydrobenzofuran: The direct electrophilic nitration of the 2,3-dihydrobenzofuran ring can introduce a nitro group onto the aromatic portion. The position of nitration is directed by the existing ether linkage.
Cyclization of Nitro-Phenolic Precursors: An alternative and often more regioselective method involves starting with a phenol (B47542) already bearing a nitro group at the desired position. For instance, the cyclization of a 2-allyl-3-nitrophenol derivative would yield a 4-nitrodihydrobenzofuran. A related approach involves the synthesis of 4-nitrobenzofuran (B7810232), which can then be selectively hydrogenated. For example, the hydrogenation of 4-nitrobenzofuran using a rhodium on carbon catalyst can lead to the corresponding 2,3-dihydro-4-aminobenzofuran, implying the reduction of both the furan ring and the nitro group. prepchem.com Synthesizing dihydrofuro[2,3-b]benzofuran derivatives has also been achieved through a base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization. researchgate.net
Advanced and Catalytic Strategies in Dihydrobenzofuran Synthesis
Modern synthetic chemistry has introduced a variety of catalytic systems that offer enhanced efficiency, selectivity, and milder reaction conditions for the construction of the dihydrobenzofuran scaffold. rsc.orgsemanticscholar.org These methods often utilize Lewis acids, Brønsted acids, or transition metals to facilitate the key bond-forming steps.
Lewis acids are effective catalysts for promoting reactions that form the dihydrobenzofuran core. They typically function by activating substrates to facilitate cyclization or cycloaddition reactions. For instance, the reaction of o-quinone methides with isocyanides can be catalyzed by a Lewis acid to yield 3-aryl-2-aminobenzofurans via a [4+1]-cycloaddition. researchgate.net Similarly, BF₃·Et₂O has been used to catalyze the conversion of 2-methoxychalcone epoxides into 2-arylbenzofurans. nih.gov The choice of Lewis acid can also control regioselectivity; reactions of certain benzoquinone monoimines with propenylbenzenes yield 2,3-dihydrobenzofurans nearly exclusively with BF₃, while using Ti⁴⁺ can lead to a mixture of dihydrobenzofuran and dihydroindole isomers. acs.org
Table 1: Examples of Lewis Acid-Catalyzed Dihydrobenzofuran Synthesis
| Lewis Acid Catalyst | Reactants | Reaction Type | Yield |
|---|---|---|---|
| Chiral oxazaborolidinium ion | α-silyloxyacroleins and diazoesters | Asymmetric cyclopropanation/rearrangement | Up to 95% researchgate.net |
| BF₃ | 4-(N-phenylsulfonyl)-2-alkoxy-1,4-benzoquinone monoimines and propenylbenzenes | [5+2] Cycloaddition/Rearrangement | High (nearly exclusive product) acs.org |
Brønsted acids are also widely employed as catalysts for constructing the 2,3-dihydrobenzofuran skeleton. nih.gov They activate substrates by protonation, enabling nucleophilic attack and subsequent cyclization. Polyphosphoric acid (PPA) can mediate the transformation of ortho-allyl/prenyl phenols into dihydrobenzofuran derivatives. nih.gov Other Brønsted acids like p-toluenesulfonic acid (TsOH) and triflic acid (TfOH) have been used in [3+2] and [4+1] annulation reactions, respectively, to generate substituted dihydrobenzofurans. nih.gov For example, TfOH catalyzes the reaction of p-quinone methides with α-aryl diazoacetates to afford dihydrobenzofurans containing a quaternary carbon center. nih.gov
Table 2: Examples of Brønsted Acid-Catalyzed Dihydrobenzofuran Synthesis
| Brønsted Acid Catalyst | Reactants | Reaction Type | Yield |
|---|---|---|---|
| Polyphosphoric acid (PPA) | ortho-allyl/prenyl phenols | Cyclization | Not specified nih.gov |
| p-Toluenesulfonic acid (TsOH) | Naphthols and vinyl-substituted cyclopropanes | [3+2] Cycloaddition | 48–99% nih.gov |
| Triflic acid (TfOH) | p-quinone methides and α-aryl diazoacetates | [4+1] Annulation | High yields nih.gov |
Transition metal catalysis represents a powerful and versatile tool for synthesizing 2,3-dihydrobenzofurans, with numerous methods developed using catalysts based on palladium, rhodium, copper, nickel, and iridium. nih.govrsc.org
Copper (Cu)-based Catalysis: Copper catalysts are effective for various transformations. A biomimetic, Cu-catalyzed synthesis was developed for coupling para-alkenyl phenols with electron-rich phenols to create neolignan analogs containing the 2,3-dihydrobenzofuran unit. rsc.org In another example, a Cu/BOX complex catalyzed the reaction of 2-imino-substituted phenols with aryl diazoacetates to produce enantiomerically enriched dihydrobenzofurans with yields up to 98% and excellent enantioselectivity (88–97% ee). mdpi.com
Rhodium (Rh)-based Catalysis: Rhodium catalysts are particularly useful in C-H activation reactions. A Rh(III)-catalyzed [3+2] annulation of N-phenoxyacetamides with 1,3-dienes provides a direct route to chiral dihydrobenzofurans. organic-chemistry.org Additionally, a chemodivergent synthesis using a rhodium catalyst has been reported for the coupling of N-phenoxyacetamides with alkylidenecyclopropanes, leading to dihydrobenzofuran derivatives in yields of 52–82%. nih.govrsc.org
Palladium (Pd)-based Catalysis: Palladium catalysis is one of the most extensively studied areas for this type of synthesis. nih.gov Methods include enantioselective Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes, and intramolecular C(sp³)–H and C(sp²)–H coupling of alkyl phenyl ethers, with the latter providing yields from 33–99%. organic-chemistry.orgnih.govrsc.org
Other transition metals like Nickel (Ni) and Iridium (Ir) have also been successfully employed. Ni-catalyzed electroreductive domino reactions and Ir-catalyzed intramolecular hydroarylation have been shown to produce various substituted 2,3-dihydrobenzofurans. rsc.orgrsc.org
Table 3: Overview of Transition Metal-Catalyzed Syntheses of Dihydrobenzofurans
| Metal Catalyst | Reactants | Reaction Type | Yield |
|---|---|---|---|
| Palladium (Pd) | Alkenyl ethers and alkynyl oxime ethers | Annulation Reaction | 41–86% nih.govrsc.org |
| Palladium (Pd) | Aryl iodide-joined alkenes and o-alkynylanilines | Heck/Cacchi Reaction | 84–97% nih.govrsc.org |
| Rhodium (Rh) | N-phenoxyacetamides and alkylidenecyclopropanes | C-H/C-C activation, [3+2] Annulation | 52–82% nih.govrsc.org |
| Rhodium (Rh) / Phosphoric Acid | Diazo-containing phenols and imines | Mannich-type interception | 35–90% nih.gov |
| Copper (Cu) | para-alkenyl phenols and phenols | Oxidative Cross-Coupling | Not specified rsc.org |
| Copper (Cu) | Aryl pinacol boronic esters | Intramolecular Reaction | High yields nih.govrsc.org |
| Nickel (Ni) | ortho-substituted aryl halides | Cyclization | Not specified nih.govrsc.org |
Organocatalytic Systems for Dihydrobenzofuran Formation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. In the context of dihydrobenzofuran synthesis, organocatalysts have been employed to facilitate cascade reactions that efficiently build the heterocyclic ring system.
One notable approach involves an asymmetric cascade reaction for the synthesis of trans-2,3-dihydrobenzofurans. This method utilizes an in-situ generated pyridinium ylide and ortho-hydroxy chalcone derivatives in the presence of a chiral thiourea catalyst. The reaction proceeds through a Michael addition followed by an oxa-substitution, all occurring at ambient temperature. researchgate.net
Recent studies have also demonstrated the use of quinine-based novel bifunctional organocatalysts. These catalysts have been successfully applied in Friedel-Crafts/substitution domino reactions to produce various chiral dihydronaphthofuran and dihydrobenzofuran derivatives with high enantioselectivity (up to >99% ee) and yields. The development of such domino reactions is a trending topic in organocatalysis, offering an efficient pathway to complex molecular architectures from simple starting materials.
Furthermore, the first amine-catalyzed asymmetric synthesis of a dihydrodibenzofuran species from bisenal substrates has been demonstrated. hku.hk After extensive screening, optimal conditions were identified, utilizing a specific pyrrolinol TMS ether and 2-nitrobenzoic acid as co-catalysts. This two-step, one-pot protocol affords exclusively cis-dihydrodibenzofuran products in moderate to good yields and with good to excellent enantiomeric excess. hku.hk
Novel Annulation and Cycloaddition Methodologies for Dihydrobenzofuran Cores
[4+1] Annulation Reactions for 2,3-Dihydrobenzofuran Synthesis
The [4+1] annulation strategy has proven to be a versatile method for constructing the 2,3-dihydrobenzofuran skeleton. This approach typically involves the reaction of a four-atom component with a one-atom synthon.
A facile, one-pot, metal-free synthesis of functionalized 2,3-dihydrobenzofurans has been achieved through the [4+1] annulation of para-quinone methides with bromonitromethane. rsc.orgrsc.org This reaction proceeds under mild conditions and is followed by an oxidation/elimination sequence to afford the products in moderate to good yields. rsc.orgrsc.org The initiation of this process is a 1,6-conjugate addition of bromonitromethane to the p-QM, followed by intramolecular cyclization. rsc.org
Another catalyst-free approach involves a formal [4+1] annulation of propargylamines with sulfur ylides. acs.org This reaction proceeds through an in situ generated ortho-quinone methide (o-QM) intermediate and demonstrates remarkable diastereoselectivity, yielding a variety of 2,3-dihydrobenzofurans substituted at the C3 position. acs.org The aggregation-induced asymmetric synthesis (AIAS) of trans-2,3-dihydrobenzofuran compounds has also been realized via a [4+1] annulation pathway involving salicyl N-phosphonyl imines and sulfur ylides. researchgate.net
Palladium-catalyzed (4+1) annulations of 4-vinylbenzodioxinones with sulfur ylides have also been developed, providing dihydrobenzofuran derivatives in good yields with excellent diastereoselectivities. organic-chemistry.org
| Reactants | Reaction Type | Key Features | Yield |
| para-Quinone methides + Bromonitromethane | [4+1] Annulation | Metal-free, one-pot | Up to 72% rsc.orgrsc.org |
| Propargylamines + Sulfur Ylides | Formal [4+1] Annulation | Catalyst-free, high diastereoselectivity | Moderate to excellent acs.org |
| Salicyl N-phosphonyl imines + Sulfur Ylides | [4+1] Annulation | Aggregation-induced asymmetric synthesis | Good to excellent researchgate.net |
| 4-Vinylbenzodioxinones + Sulfur Ylides | Palladium-catalyzed (4+1) Annulation | Excellent diastereoselectivities | Good organic-chemistry.org |
Dearomative Cyclization Reactions of Nitrobenzofurans to 2,3-Dihydrobenzofuran Cores
Dearomative cyclization reactions of nitrobenzofurans have emerged as a powerful strategy for constructing polycyclic compounds containing the 2,3-dihydrobenzofuran core. researchgate.net These reactions leverage the electron-withdrawing nature of the nitro group to activate the benzofuran (B130515) system towards nucleophilic attack and subsequent cyclization.
An efficient dearomative (3+2) cycloaddition of para-quinamines and 2-nitrobenzofurans has been developed, affording benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields with high diastereoselectivity. researchgate.netnih.gov This reaction proceeds smoothly under mild conditions and represents the first instance of an N-triggered dearomative (3+2) cycloaddition of 2-nitrobenzofurans. nih.gov
Furthermore, an organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones has been described. rsc.org Using a chiral dipeptide-based squaramide as the catalyst, this reaction yields a series of dihydrobenzofuran-bridged polycyclic compounds bearing four contiguous stereocenters with excellent diastereoselectivities and high enantioselectivities. rsc.org The first enantioselective dearomative Michael addition between α,β-unsaturated aldehydes and 2-nitrobenzofurans has also been realized under N-heterocyclic carbene activation. rsc.org
Formal [3+2], [4+2], and [5+2] Cycloaddition Reactions in Nitrobenzofuran Chemistry
Cycloaddition reactions are a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.org In the context of nitrobenzofuran chemistry, these reactions provide efficient routes to complex heterocyclic systems.
An asymmetric dearomative (3+2)-cycloaddition between nitro-substituted benzoheteroarenes and N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imines has been developed. mdpi.com This reaction is efficiently promoted by a squaramide-based cinchona alkaloid derivative, ensuring high stereoselectivity. The proposed mechanism involves a dual-activation model where the catalyst activates both the nitro-substituted benzoheteroarene and the isatin imine. mdpi.com
Research has also explored the potential of carbon nucleophile-triggered dearomative (3+2), (4+2), and (5+2) cyclization reactions of 2-nitrobenzofurans for the construction of polycyclic compounds containing a 2,3-dihydrobenzofuran core. researchgate.net Photoinduced electron transfer has been utilized in the cycloaddition reactions of 2-vinylbenzofurans with various dienes and styrenes, yielding [4+2] and/or [2+2] cycloadducts. researchgate.net
| Reaction Type | Reactants | Catalyst/Promoter | Product |
| Asymmetric Dearomative (3+2)-Cycloaddition | Nitro-substituted benzoheteroarenes + N-2,2,2-trifluoroethyl-substituted isatin imines | Squaramide-based cinchona alkaloid derivative | Enantiomerically enriched spirocyclic compounds mdpi.com |
| Dearomative (3+2) Cycloaddition | para-Quinamines + 2-Nitrobenzofurans | Base-catalyzed | Benzofuro[3,2-b]indol-3-one derivatives nih.gov |
| Asymmetric Dearomative [4+2] Annulation | 2-Nitrobenzofurans + 5H-thiazol-4-ones | Chiral dipeptide-based squaramide | Dihydrobenzofuran-bridged polycyclic compounds rsc.org |
| Photoinduced [4+2] and [2+2] Cycloaddition | 2-Vinylbenzofurans + Dienes/Styrenes | Photosensitizer | Substituted tetrahydrodibenzofurans and cyclobutanes researchgate.net |
Tandem Reactions and Cascade Processes for Complex Dihydrobenzofuran Derivatives
Tandem reactions and cascade processes offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans has been reported, which is initiated by the photochemical activity of allyl-functionalized phenolate anions. nih.govresearchgate.net This cascade process involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution, delivering a wide range of functionalized products in short reaction times. nih.govresearchgate.net
An efficient cascade cyclization strategy has also been developed for the synthesis of aminobenzofuran spiroindanone and spirobarbituric acid derivatives. nih.gov This method utilizes 2-bromo-1,3-indandione, 5-bromo-1,3-dimethylbarbituric acid, and ortho-hydroxy α-aminosulfones as substrates, achieving high yields and demonstrating excellent substrate versatility. nih.gov
Palladium-catalyzed domino reactions have been employed for the synthesis of fused dibenzofuran derivatives. One such strategy involves a domino intramolecular carbopalladation/Suzuki coupling to form 3-methylene-2,3-dihydrobenzofuran derivatives, which then undergo an iron(III)-catalyzed cycloisomerization and aromatization to yield tetracyclic dibenzofurans. acs.org
Substituent Migration and Molecular Rearrangement Strategies in Benzofuran Synthesis
An unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides has been disclosed, which proceeds via a charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement followed by substituent migration. researchgate.netnih.govelsevierpure.comrsc.orgrsc.org This method allows for the synthesis of various highly substituted benzofurans, including multiaryl-substituted and fully substituted derivatives. researchgate.netelsevierpure.comrsc.orgrsc.org
The proposed reaction mechanism involves the electrophilic activation of the alkynyl sulfoxide, followed by a substitution reaction with the phenol. rsc.org A subsequent charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangement of the resulting alkynyl sulfonium intermediate leads to a dearomatized intermediate. rsc.org The final benzofuran product is formed through substituent migration and deprotonation. rsc.orgrsc.org This transformation via substituent migration of cationic intermediates provides a novel route to highly substituted arenes that are challenging to prepare by conventional methods. rsc.org
| Reactants | Key Transformation | Product |
| 2,6-Disubstituted phenols + Alkynyl sulfoxides | researchgate.netresearchgate.net-Sigmatropic rearrangement and subsequent substituent migration | Highly substituted benzofurans researchgate.netnih.govelsevierpure.comrsc.orgrsc.org |
Green Chemistry Approaches in the Synthesis of Dihydrobenzofurans
Traditional methods for the synthesis of nitroaromatic compounds, including nitro-substituted dihydrobenzofurans, often rely on harsh reagents such as mixtures of concentrated nitric and sulfuric acids. prepchem.com These processes generate significant acidic waste, require volatile organic solvents for extraction and purification, and can suffer from poor regioselectivity, leading to the formation of unwanted isomers. organic-chemistry.org Green chemistry seeks to address these drawbacks by redesigning synthetic pathways to be inherently safer and more environmentally benign.
A significant advancement in green chemistry is the replacement of conventional volatile organic solvents with safer alternatives. rsc.org Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents due to their unique properties. researchgate.net DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (like urea or glycerol), which form a eutectic mixture with a melting point significantly lower than the individual components. rsc.orgresearchgate.net
Key advantages of Deep Eutectic Solvents include:
Low Toxicity and Biodegradability: Many DES are composed of naturally occurring, non-toxic, and biodegradable compounds. researchgate.net
Negligible Volatility: Their low vapor pressure reduces air pollution and exposure risks for chemists.
Tunable Properties: The physicochemical properties of a DES can be tailored by carefully selecting its components, allowing for optimization of reactant solubility and reaction conditions. researchgate.net
Simplified Product Isolation: Often, organic products are sparingly soluble in DES and can be isolated by simple precipitation upon the addition of water, avoiding large-volume solvent extractions. researchgate.net
While the specific application of DES to the synthesis of this compound has not been extensively documented, their use in reactions involving nitro compounds is an active area of research. rsc.org For instance, bio-based eutectic mixtures have been successfully employed as biorenewable solvents for the synthesis of nitroalkanes. rsc.org The use of a DES in the nitration of a dihydrobenzofuran precursor could potentially offer a safer, more sustainable medium, mitigating the hazards associated with concentrated acids and organic solvents.
Table 1: Examples of Common Components for Deep Eutectic Solvents This table is interactive. You can sort and filter the data.
| Hydrogen Bond Acceptor (HBA) | Hydrogen Bond Donor (HBD) | Molar Ratio (HBA:HBD) |
|---|---|---|
| Choline Chloride | Urea | 1:2 |
| Choline Chloride | Glycerol | 1:2 |
| Choline Chloride | Ethylene Glycol | 1:2 |
| Choline Chloride | Oxalic Acid | 1:1 |
| Tetrabutylammonium Chloride | Urea | 1:2 |
| Betaine | Lactic Acid | 1:2 |
Bio-based reagents , particularly enzymes, represent another cornerstone of green synthesis. Biocatalytic nitration reactions are an emerging alternative to traditional chemical methods. rsc.org Enzymes operate under mild conditions (neutral pH and ambient temperature) with high selectivity, which can circumvent the issues of harsh reagents and the formation of isomeric byproducts. rsc.orgnih.gov For example, P450 enzymes have been identified that can catalyze the direct nitration of aromatic rings. organic-chemistry.org The development of enzymatic systems for the regioselective nitration of benzofuran or dihydrobenzofuran precursors could revolutionize the synthesis of compounds like this compound, aligning it with the principles of sustainability. nih.gov
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. google.com A reaction with high atom economy is inherently less wasteful.
The synthesis of nitro-dihydrobenzofurans via electrophilic aromatic substitution provides a clear example for analyzing atom economy. A representative reaction is the nitration of a dihydrobenzofuran precursor using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where H₂SO₄ acts as a catalyst. prepchem.com
The balanced chemical equation for the core transformation is: C₈H₈O + HNO₃ → C₈H₇NO₃ + H₂O (Using 2,3-dihydrobenzofuran as a model substrate for calculation)
Table 2: Atom Economy Calculation for the Nitration of 2,3-Dihydrobenzofuran This interactive table details the calculation of percent atom economy for the representative nitration reaction.
| Component | Chemical Formula | Molar Mass ( g/mol ) | Role | Atoms Incorporated into Product? |
|---|---|---|---|---|
| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 | Reactant | Yes |
| Nitric Acid | HNO₃ | 63.01 | Reactant | Yes |
| Total Mass of Reactants | 183.16 | |||
| 2,3-Dihydro-nitrobenzofuran | C₈H₇NO₃ | 165.15 | Desired Product | Yes |
Calculation: Percent Atom Economy = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Percent Atom Economy = (165.15 / 183.16) x 100 = 90.17%
Strategies for waste minimization in this synthetic design include:
Catalyst Replacement: Replacing stoichiometric quantities of sulfuric acid with recyclable solid acid catalysts can significantly reduce acidic waste streams.
Alternative Nitrating Agents: Exploring milder and more selective nitrating reagents, such as ionic liquids like 1,3-disulfonic acid imidazolium nitrate, can avoid the need for harsh acid mixtures.
Process Intensification: Adopting continuous flow synthesis can improve reaction control, reduce reaction volumes, and minimize waste.
Solvent-Free or Solvent-Minimized Reactions: Performing reactions in alternative media like DES or in solvent-free conditions eliminates the need for volatile organic compounds and simplifies purification. rsc.org
By integrating these green chemistry principles, the synthesis of this compound and its analogues can be redesigned to be more sustainable, safer, and economically viable, aligning chemical production with modern environmental standards.
Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 4 Nitrobenzofuran
Reactivity of the Nitro Group within the Dihydrobenzofuran Framework
The nitro group is a dominant functional group that profoundly influences the reactivity of the entire molecule. Its strong electron-withdrawing nature is the primary driver for the reactions discussed in this section.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to aromatic amines that are versatile precursors for a wide array of other compounds. In the context of 2,3-dihydro-4-nitrobenzofuran, this reduction yields 4-amino-2,3-dihydrobenzofuran, a valuable building block.
Catalytic hydrogenation is a common and efficient method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com The catalyst, often a noble metal like palladium (Pd), platinum (Pt), or nickel (Ni) supported on a high-surface-area material like activated carbon, facilitates the breaking of the hydrogen-hydrogen bond and the subsequent reduction of the nitro group. youtube.com The reaction is generally clean and high-yielding.
For the selective reduction of this compound, maintaining the integrity of the dihydrofuran ring is crucial. Catalytic hydrogenation under mild conditions is generally chemoselective for the nitro group over the reducible functionalities in the dihydrofuran ring, especially since the benzene (B151609) ring is already hydrogenated in that portion of the molecule.
Alternative reduction methods can also be employed, including the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl) or transfer hydrogenation techniques.
Table 1: Representative Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Conditions | Product |
| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1-4 atm H₂ | 4-Amino-2,3-dihydrobenzofuran |
| Fe, NH₄Cl | Ethanol/Water | Reflux | 4-Amino-2,3-dihydrobenzofuran |
| SnCl₂, HCl | Ethanol | Reflux | 4-Amino-2,3-dihydrobenzofuran |
This table presents common laboratory methods for the reduction of aromatic nitro compounds, which are applicable to this compound.
The resulting 4-amino-2,3-dihydrobenzofuran is a precursor for various heterocyclic compounds, including partially saturated 1,4-benzoxazines and 1,5-benzoxazepines. researchgate.net
The nitro group exerts a powerful influence on the aromatic ring's susceptibility to electrophilic attack. Through a combination of strong inductive (-I) and resonance (-M) effects, the nitro group withdraws electron density from the benzene ring. researchgate.netquora.com This withdrawal significantly deactivates the ring, making it much less reactive towards electrophiles compared to unsubstituted benzene. minia.edu.egdoubtnut.com
The deactivating effect is particularly pronounced at the ortho and para positions relative to the nitro group. Resonance structures show a buildup of positive charge at these positions, which repels incoming electrophiles. quora.comyoutube.com Consequently, the meta position, while still deactivated, is the most electron-rich site and therefore the preferred location for electrophilic aromatic substitution (SEAr). doubtnut.comquora.com
Therefore, in any electrophilic substitution reaction on this compound, such as nitration, halogenation, or sulfonation, the incoming electrophile would be directed to the positions meta to the nitro group (C5 and C7), with the C7 position being more likely due to less steric hindrance from the fused dihydrofuran ring. wikipedia.orgmakingmolecules.com
Key Effects of the Nitro Group on Electrophilic Aromatic Substitution:
Deactivation: The aromatic ring is significantly less nucleophilic and reacts more slowly than benzene. minia.edu.eg
Meta-Direction: Incoming electrophiles are directed to the positions meta to the nitro group. doubtnut.com
Reactions Involving the 2,3-Dihydrofuran (B140613) Ring System
While much of the reactivity is centered on the nitro-substituted aromatic ring, the dihydrofuran portion can also participate in chemical transformations.
Nucleophilic addition reactions typically target electrophilic centers, such as the carbon atom of a carbonyl group. youtube.com The 2,3-dihydrofuran ring in this compound is a saturated heterocyclic ether and lacks a prominent electrophilic site for direct nucleophilic addition under standard conditions. However, reactions can be designed to proceed through intermediates where the ring becomes susceptible to nucleophilic attack. For instance, the synthesis of certain spiro-isobenzofuran compounds involves the condensation of ninhydrin (B49086) with aminonaphthoquinones, showcasing a pathway where complex heterocyclic systems are built through sequential reactions. acs.org While not a direct addition to the dihydrofuran ring itself, it illustrates the construction of related furan-containing structures.
While the nitro group deactivates the aromatic core towards electrophilic substitution, it strongly activates it towards nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms when a nucleophile attacks the ring. quora.com
This activation is most effective at the ortho and para positions relative to the nitro group. In this compound, the C5 position is para to the nitro group. A strong nucleophile could potentially displace a suitable leaving group at this position. However, since there is no inherent leaving group on the parent molecule, this pathway is more relevant for derivatives.
A more direct reaction involving the dihydrofuran ring is the palladium-catalyzed double allylic substitution of allylic nitro compounds, which serves as a method to synthesize substituted 2,3-dihydrofurans. nih.gov This highlights that transformations can be centered on substituents attached to the core structure.
Dearomatization Strategies Applied to Nitrobenzofurans Leading to Dihydrobenzofuran Structures
A significant pathway to synthesize substituted 2,3-dihydrobenzofurans involves the dearomatization of their aromatic precursors, nitrobenzofurans. These strategies are powerful because they convert readily available flat, aromatic compounds into complex, three-dimensional structures with multiple stereocenters in a single step.
Catalytic asymmetric dearomatization has emerged as a key strategy. researchgate.net For example, 2-nitrobenzofurans can undergo dearomative [4+2] annulation with 5H-thiazol-4-ones, catalyzed by a chiral squaramide, to produce dihydrobenzofuran-bridged polycyclic compounds with excellent control over stereochemistry. rsc.org Similarly, an organocatalyzed Michael addition of oxindoles to 2-nitrobenzofurans achieves an efficient enantioselective dearomatization, linking the 2,3-dihydrobenzofuran (B1216630) motif with other privileged structures. rsc.org
Another powerful method is the dearomative [3+2] cycloaddition. The reaction of 2-nitrobenzofurans with para-quinamines, for instance, proceeds under mild conditions to afford complex benzofuro[3,2-b]indol-3-one derivatives in high yields and with perfect diastereoselectivity. researchgate.netnih.gov This reaction is triggered by the nitrogen nucleophile of the para-quinamine attacking the nitro-activated benzofuran (B130515). nih.gov
Table 2: Examples of Dearomatization Reactions of Nitrobenzofurans
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| [4+2] Annulation | 2-Nitrobenzofurans, 5H-thiazol-4-ones | Chiral Squaramide | Dihydrobenzofuran-bridged polycyclics rsc.org |
| Michael Addition | 2-Nitrobenzofurans, Oxindoles | Organocatalyst | 3,3'-Disubstituted oxindoles with a dihydrobenzofuran moiety rsc.org |
| [3+2] Cycloaddition | 2-Nitrobenzofurans, para-Quinamines | K₂CO₃, Acetonitrile, 65 °C | Benzofuro[3,2-b]indol-3-ones researchgate.netnih.gov |
These dearomatization reactions underscore the utility of the nitro group in activating the benzofuran system not for substitution, but for cycloaddition pathways that generate the 2,3-dihydrobenzofuran core.
Dearomative Michael Additions
The dearomative Michael addition is a significant pathway for the functionalization of nitrobenzofurans, providing access to biologically relevant heterocyclic compounds. rsc.orgchemrxiv.org This reaction involves the addition of a nucleophile to the electron-deficient aromatic system, breaking the aromaticity to form a dearomatized intermediate.
One notable example is the enantioselective dearomative Michael addition between α,β-unsaturated aldehydes and 2-nitrobenzofurans, which is realized under N-heterocyclic carbene (NHC) catalysis. rsc.orgchemrxiv.org This process proceeds through the addition of a homoenolate to the nitrobenzofuran, which acts as a Michael acceptor, leading to the formation of valuable heterocycles with high yields and stereoselectivities. rsc.orgchemrxiv.org
Supramolecular catalysis has also been successfully applied to this transformation. The combination of a cinchona-alkaloid-derived squaramide and an acidic co-catalyst facilitates the vinylogous, dearomative Michael addition. rsc.org This catalytic system enables a self-assembled, well-defined transition state, resulting in the formation of products with three contiguous stereocenters with high stereoselectivity. rsc.org Further transformations of the products, such as the removal of the nitro group with concurrent aromatization, have been demonstrated. rsc.org
Other variations include an organocatalyzed one-step Michael addition to produce structurally diverse 3,3′-disubstituted oxindoles, which combine the 2,3-dihydrobenzofuran substructure with a 3-pyrrolyl-substituted-oxindole motif. rsc.org Additionally, a thiol-triggered tandem dearomative Michael addition followed by an intramolecular Henry reaction has been developed, providing access to sulfur-containing polyheterocyclic compounds. researchgate.net
Table 1: Examples of Dearomative Michael Additions of 2-Nitrobenzofurans
| Nucleophile/Reagent | Catalyst/Activation | Product Type | Reference |
|---|---|---|---|
| α,β-Unsaturated Aldehydes | N-Heterocyclic Carbene (NHC) | Functionalized Heterocycles | rsc.orgchemrxiv.org |
| Vinylogous Pronucleophile | Squaramide / Acidic Co-catalyst | Heterocycles with 3 Stereocenters | rsc.org |
| Oxindoles | Organocatalyst | 3,3′-Disubstituted Oxindoles | rsc.org |
| Thiols | Base | Sulfur-Containing Polyheterocycles | researchgate.net |
Asymmetric Dearomatization Processes
Asymmetric dearomatization represents a powerful strategy for the stereoselective synthesis of complex cyclic molecules from simple, readily available aromatic compounds. researchgate.net For nitrobenzofurans, these processes are crucial for constructing chiral polycyclic frameworks containing the 2,3-dihydrobenzofuran core. researchgate.net
These transformations encompass a range of reaction types, including the previously mentioned Michael additions and various cycloadditions. The key is the use of chiral catalysts or reagents to control the stereochemical outcome. Organocatalysis has emerged as a particularly effective approach. For instance, an efficient enantioselective dearomatization of 2-nitrobenzofurans has been achieved through a one-step Michael addition process, yielding a variety of 3,3′-disubstituted oxindoles that feature both 2,3-dihydrobenzofuran and 3-pyrrolyl-substituted-oxindole motifs in excellent results. rsc.org
Asymmetric dearomative cycloadditions are also prevalent. Organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with substrates like 5H-thiazol-4-ones has been developed to construct dihydrobenzofuran-bridged polycyclic skeletons with excellent diastereo- and enantioselectivities. rsc.org Similarly, asymmetric [3+2] cycloadditions involving nitro-substituted benzoheteroarenes have been realized using bifunctional organocatalysis, where a squaramide derivative is crucial for achieving high stereochemical efficiency. nih.govresearchgate.net These reactions provide access to complex nitrogen-containing heterocyclic compounds. nih.gov
Base-Catalyzed Annulations Inducing Dearomatization
Base-catalyzed annulation reactions offer a direct method for constructing fused ring systems via the dearomatization of nitrobenzofurans. These reactions typically proceed through a cascade mechanism initiated by the deprotonation of a suitable reaction partner.
An efficient protocol for a base-catalyzed (4+2) annulation has been developed between 2-nitrobenzofuran (B1220441) and N-alkoxyacrylamide. researchgate.netnih.gov The use of an organic base facilitates the reaction to yield 1-alkoxy-3,4-dihydrobenzofuro[3,2-b]pyridin-2(1H)-ones in high to excellent yields. researchgate.net In the presence of an inorganic base, the reaction can also produce dearomative nitrotetrahydrobenzofuro[3,2-b]pyridin-2(3H)-ones. researchgate.net The proposed mechanism involves the deprotonation of the N-alkoxyacrylamide, followed by an aza-Michael/Michael sequence. researchgate.net
Another example is the base-mediated dearomative [2+3] annulation of 2-nitrobenzofurans with 4-hydroxycoumarins. This reaction provides a simple and direct synthesis of dihydrofurobenzofuran-coumarins. dntb.gov.ua These methodologies are advantageous due to their use of easily accessible starting materials, simple procedures, and mild reaction conditions. researchgate.net
Cycloaddition Reactions Exhibited by Nitrobenzofurans
The electron-deficient nature of nitrobenzofurans makes them excellent substrates for various cycloaddition reactions. These transformations are fundamental in constructing six-membered or five-membered rings fused to the benzofuran core, leading to the formation of complex polyheterocyclic systems.
Diels-Alder Reactions of Nitrobenzofurans
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a substituted cyclohexene (B86901) ring. wikipedia.org In the context of nitrobenzofurans, the nitro group acts as a powerful electron-acceptor, enhancing the dienophilic character of the heterocyclic compound. researchgate.net This activation facilitates polar thermal Diels-Alder reactions with normal electron demand, using electron-rich dienes. researchgate.netamanote.com
Studies have shown that 2- and 3-nitrobenzofurans react with various dienes. For instance, with highly nucleophilic dienes like 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, the reaction yields the normal cycloaddition product. researchgate.net The reaction sequence is particularly useful as the nitro substituent can be easily eliminated under thermal conditions, providing a straightforward method for preparing dibenzofurans and related heteroaromatic ring systems. researchgate.net
[3+2] Cycloaddition with Diverse Dipolarophiles
The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings. Nitrobenzofurans serve as effective dipolarophiles in these reactions, undergoing dearomatization to form fused polycyclic systems. rsc.org
A variety of dipolarophiles and catalytic systems have been employed. Examples include:
N,N-cyclic azomethine imines: These react with 3-nitrobenzofurans in a catalyst-free formal [3+2] cycloaddition, offering a diastereoselective and atom-economical route to benzofuro-condensed pyrazolo[1,2-a]pyrazoles under mild conditions. rsc.org
Isatin (B1672199) Imines: The organocatalytic 1,3-dipolar cycloaddition between 2-nitrobenzofurans and N-2,2,2-trifluoroethyl-substituted isatin imines has been developed using bifunctional squaramide catalysts. nih.govresearchgate.net
Vinyl Epoxides: A highly stereoselective palladium-catalyzed dearomative [3+2] cycloaddition of nitrobenzofurans with vinyl epoxides allows for the construction of tetrahydrofurobenzofurans with good to excellent yields, diastereoselectivity, and enantioselectivity. researchgate.net
para-Quinamines: A nitrogen nucleophile-triggered dearomative (3+2) cycloaddition between 2-nitrobenzofurans and para-quinamines has been developed to construct benzofuro[3,2-b]indol-3-one skeletons with perfect diastereoselectivities. nih.gov
Table 2: Overview of [3+2] Cycloaddition Reactions of Nitrobenzofurans
| Dipolarophile | Catalyst/Conditions | Product Skeleton | Reference |
|---|---|---|---|
| N,N-Cyclic Azomethine Imines | Catalyst-free, mild conditions | Benzofuro-pyrazolo[1,2-a]pyrazole | rsc.org |
| N-2,2,2-trifluoroethyl-substituted isatin imines | Squaramide Organocatalyst | Spiro-oxindole-dihydrobenzofurans | nih.govresearchgate.net |
| Vinyl Epoxides | Palladium Complex | Tetrahydrofurobenzofurans | researchgate.net |
| para-Quinamines | Inorganic Base | Benzofuro[3,2-b]indol-3-one | nih.gov |
[4+2] Annulation/Cycloaddition Reactions
Beyond the classic Diels-Alder reaction, nitrobenzofurans participate in other formal [4+2] annulation and cycloaddition reactions, often triggered by heteroatomic nucleophiles, leading to six-membered heterocyclic rings fused to the dihydrobenzofuran core. researchgate.net
An organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans with 5H-thiazol-4-ones has been reported. rsc.org Using a chiral dipeptide-based squaramide catalyst, this reaction produces dihydrobenzofuran-bridged polycyclic compounds containing four contiguous stereocenters, including three quaternary ones, with excellent stereoselectivity. rsc.org
Another significant example is the reaction between 2-nitrobenzofurans and 2-aminochalcones. nih.govresearchgate.net This asymmetric dearomative aza-Michael/Michael addition cascade, which constitutes a formal [4+2] cycloaddition, is catalyzed by a chiral squaramide catalyst and yields optically active tetrahydrobenzofuro[3,2-b]quinolines. researchgate.netresearchgate.net A similar transformation involves the base-catalyzed reaction of 2-nitrobenzofurans with N-alkoxyacrylamides to access [3,2-b]benzofuropyridinones. researchgate.netnih.govresearchgate.net These reactions highlight the versatility of nitrobenzofurans in constructing complex, fused heterocyclic architectures. researchgate.net
Derivatization Strategies for Enhanced Functionalization and Synthetic Utility of this compound
The synthetic utility of this compound is significantly expanded through various derivatization strategies that target either the nitro group or the dihydrobenzofuran core. These transformations introduce a wide range of functional groups, enabling the creation of diverse molecular architectures for various applications. Key strategies include the reduction of the nitro group to form the versatile 4-amino-2,3-dihydrobenzofuran intermediate, which can then undergo further reactions, as well as direct functionalization of the dihydrobenzofuran ring system.
A primary and highly effective strategy for the functionalization of this compound involves the reduction of the nitro group to an amine. This transformation is a cornerstone of its derivatization, as the resulting 4-amino-2,3-dihydrobenzofuran is a versatile intermediate that opens up a plethora of synthetic possibilities. The amino group can readily participate in a variety of subsequent reactions, allowing for the introduction of diverse functionalities.
One of the most common and straightforward derivatization pathways for 4-amino-2,3-dihydrobenzofuran is N-acylation . This reaction involves treating the amino group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This process leads to the formation of amide derivatives. The specific nature of the acylating agent can be varied to introduce a wide array of substituents, thereby modifying the properties of the final molecule.
Another important derivatization strategy is N-alkylation , which involves the introduction of alkyl groups onto the nitrogen atom of the amino group. This can be achieved through various methods, including reductive amination or reaction with alkyl halides. N-alkylation can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics.
Furthermore, the amino group of 4-amino-2,3-dihydrobenzofuran can undergo diazotization , a reaction in which it is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). wikipedia.orgorganic-chemistry.org These diazonium salts are highly useful synthetic intermediates that can be subsequently transformed into a variety of other functional groups through reactions such as the Sandmeyer reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The Sandmeyer reaction allows for the introduction of halides (Cl, Br), cyanide, and other groups with the use of a copper(I) catalyst. wikipedia.orgorganic-chemistry.org
The following table summarizes some key derivatization reactions starting from 4-amino-2,3-dihydrobenzofuran:
| Starting Material | Reagent(s) | Reaction Type | Product |
| 4-Amino-2,3-dihydrobenzofuran | Acyl chloride/anhydride, Base | N-Acylation | N-Acyl-4-amino-2,3-dihydrobenzofuran |
| 4-Amino-2,3-dihydrobenzofuran | Alkyl halide, Base | N-Alkylation | N-Alkyl-4-amino-2,3-dihydrobenzofuran |
| 4-Amino-2,3-dihydrobenzofuran | NaNO₂, HCl | Diazotization | 2,3-Dihydrobenzofuran-4-diazonium chloride |
| 2,3-Dihydrobenzofuran-4-diazonium chloride | CuCl | Sandmeyer Reaction | 4-Chloro-2,3-dihydrobenzofuran |
| 2,3-Dihydrobenzofuran-4-diazonium chloride | CuBr | Sandmeyer Reaction | 4-Bromo-2,3-dihydrobenzofuran |
| 2,3-Dihydrobenzofuran-4-diazonium chloride | CuCN | Sandmeyer Reaction | 4-Cyano-2,3-dihydrobenzofuran |
In addition to reactions targeting the amino group, derivatization strategies can also focus on the dihydrobenzofuran ring itself. Methods such as C-H activation and cycloaddition reactions offer pathways to introduce further complexity and functionality to the core structure. organic-chemistry.org These advanced techniques provide access to a wider range of structurally diverse derivatives with potential applications in medicinal chemistry and materials science.
Mechanistic Investigations and Computational Studies
Density Functional Theory (DFT) Calculations in Reactivity and Mechanism Elucidation
Density Functional Theory (DFT) has become a important method for investigating the structural and electronic properties of molecules. Recent studies on compounds structurally related to 2,3-Dihydro-4-nitrobenzofuran, such as 2,3-dihydrobenzofuran-linked chalcones, have utilized DFT calculations to elucidate their reactivity. semanticscholar.orgresearchgate.net These studies, typically employing methods like B3LYP with a 6-311G(d,p) basis set, provide a framework for understanding the target molecule. semanticscholar.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgfiveable.me The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org
For molecules containing the 2,3-dihydrobenzofuran (B1216630) core, DFT calculations have shown that the HOMO is often distributed over the dihydrobenzofuran ring, suggesting this area is susceptible to electrophilic attack. researchgate.net The LUMO, conversely, is influenced by electron-withdrawing groups. In the case of this compound, the powerful electron-withdrawing nitro group would significantly lower the LUMO energy, enhancing the molecule's electrophilic character.
Table 1: Representative Frontier Molecular Orbital Energies and Properties (Note: Data is illustrative, based on studies of structurally similar 2,3-dihydrobenzofuran derivatives.)
| Parameter | Value (eV) | Implication for this compound |
|---|---|---|
| EHOMO | -6.5 | Indicates electron-donating capability, primarily from the benzofuran (B130515) ring system. |
| ELUMO | -2.8 | Lowered energy due to the nitro group, indicating significant electrophilicity. |
| HOMO-LUMO Gap (ΔE) | 3.7 | Suggests moderate stability and susceptibility to reactions involving charge transfer. rsc.org |
Energy profile diagrams, also known as reaction coordinate diagrams, are theoretical representations of the energy changes that occur during a chemical reaction. wikipedia.org These diagrams map the potential energy of a system against the reaction coordinate, which represents the progress of the reaction from reactants to products. savemyexams.com Key features of an energy profile include the energies of reactants, products, any intermediates, and transition states. youtube.com The highest point on the pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. chemguide.co.uk
While specific energy profiles for reactions involving this compound are not detailed in the available literature, DFT calculations are routinely used to model such pathways. For instance, in a hypothetical nucleophilic substitution or cycloaddition reaction, computational chemists would calculate the energies of all species involved to determine the most likely mechanism. researchgate.net A multi-step reaction would show intermediate species in valleys on the energy profile, each step having its own transition state and activation energy. youtube.com
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation around single bonds. libretexts.orglibretexts.org These rotations affect the molecule's energy due to factors like torsional strain (from eclipsing bonds) and steric interactions (between bulky groups). libretexts.org The angle between two planes defined by three atoms each, sharing two common atoms, is known as the dihedral or torsional angle. libretexts.org
For this compound, the dihydrofuran ring is not planar and can adopt different puckered conformations. Computational methods can determine the relative energies of these conformers. For example, in substituted steroids, changes in substituents have been shown to significantly alter the conformation of adjacent rings. nih.gov Similarly, the orientation of the nitro group relative to the benzofuran ring system would be a key area of investigation, as different rotational positions (torsional angles) could influence the molecule's electronic properties and reactivity. Newman projections are often used to visualize these relationships along a specific bond. youtube.comcsus.edu
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, allowing for the prediction of reactive sites. osti.gov An MEP map displays regions of varying electrostatic potential on the molecule's surface. nih.gov Typically, red-colored areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue-colored areas represent positive potential (electron-poor regions) and are susceptible to nucleophilic attack. semanticscholar.org
For this compound, an MEP map would be expected to show a highly negative potential (red) around the oxygen atoms of the nitro group, as these are the most electronegative sites. researchgate.net Conversely, the aromatic ring carbons, particularly those near the electron-withdrawing nitro group, would exhibit a positive potential (blue), marking them as likely sites for nucleophilic attack. semanticscholar.org The hydrogen atoms of the dihydrofuran ring would also likely show a positive potential. researchgate.net
Beyond FMO analysis, DFT provides a suite of quantitative descriptors that predict a molecule's reactivity. These "conceptual DFT" parameters are derived from the changes in energy upon adding or removing electrons. rsc.org
Key descriptors include:
Electronegativity (χ): A measure of an atom's ability to attract electrons.
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Harder molecules have larger HOMO-LUMO gaps.
Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for reaction.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons.
The nitro group in this compound would significantly influence these parameters, increasing its electronegativity and electrophilicity index, making it a strong electrophile.
Table 2: Calculated Global Reactivity Descriptors (Note: Values are illustrative and based on trends observed in similar nitroaromatic compounds.)
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
|---|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.65 | High value indicates strong electron-attracting power. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.85 | Indicates moderate stability. |
| Softness (S) | 1/η | 0.54 | Suggests moderate reactivity. rsc.org |
| Electrophilicity Index (ω) | χ²/2η | 5.85 | High value confirms strong electrophilic character. |
Elucidation of Specific Reaction Mechanisms
The computational insights described above are instrumental in understanding and predicting the participation of this compound and its precursors in various reactions.
Nucleophilic Substitution: The presence of a strong electron-withdrawing nitro group activates the aromatic ring of nitrobenzofurans towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks an electron-deficient aromatic carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group. wikipedia.org While this compound lacks a typical leaving group on the aromatic ring, its precursor, 4-nitrobenzofuran (B7810232), could undergo such reactions. Another relevant mechanism is Vicarious Nucleophilic Substitution (VNS), where a hydrogen atom is replaced by a nucleophile bearing a leaving group. organic-chemistry.org
Cycloadditions: The 2,3-dihydrobenzofuran core is often synthesized through cycloaddition reactions. nih.govacs.orgorganic-chemistry.org Theoretical studies on the reactions of aromatic precursors like 2-nitrobenzofurans have been particularly fruitful. These compounds can act as dienophiles in [4+2] cycloadditions (Diels-Alder reactions) due to the electron-withdrawing nature of the nitro group. rsc.orgresearchgate.net Additionally, they participate in [3+2] cycloadditions, which are powerful methods for constructing five-membered rings. nih.govresearchgate.net DFT calculations help to rationalize the regioselectivity and stereoselectivity of these reactions by analyzing the frontier orbital interactions between the nitrobenzofuran and the reaction partner. researchgate.net
Dearomatizations: A significant area of research involves the dearomatization of nitrobenzofurans to create the saturated 2,3-dihydrobenzofuran core within more complex polycyclic structures. rsc.orgresearchgate.net These reactions often proceed through cycloaddition pathways where the aromaticity of the benzofuran ring is broken. nih.gov For example, the dearomative [3+2] cycloaddition of 2-nitrobenzofurans with various partners is an efficient strategy for building complex molecules containing the 2,3-dihydrobenzofuran motif. nih.govresearchgate.net Mechanistic proposals for these reactions often involve an initial nucleophilic attack on the electron-deficient benzofuran, leading to the dearomatized intermediate that then undergoes cyclization. nih.gov
Studies on Stereochemical Control and the Origin of Enantioselectivity
No specific studies on the stereochemical control or the origin of enantioselectivity in reactions involving this compound were found in the available scientific literature.
Regioselectivity Investigations in Chemical Transformations
No specific investigations into the regioselectivity of chemical transformations of this compound were found in the available scientific literature.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Information
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra provide fundamental information about the structure of 2,3-Dihydro-4-nitrobenzofuran. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum indicates the number of unique carbon atoms.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons on the dihydrofuran ring and the aromatic protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group (NO₂) at the C4 position significantly influences the chemical shifts of the adjacent aromatic protons, causing them to appear further downfield (at a higher ppm value) compared to unsubstituted 2,3-dihydrobenzofuran (B1216630).
The protons on the dihydrofuran moiety constitute an AA'XX' spin system. The two protons at the C2 position (benzylic ether) are expected to resonate as a triplet around 4.6-4.8 ppm. The two protons at the C3 position are anticipated to appear as a triplet around 3.2-3.4 ppm. The coupling between these two sets of protons would result in the characteristic triplet splitting pattern, assuming equal coupling constants (J).
The aromatic region will display signals corresponding to the three protons on the nitro-substituted benzene ring. The strong deshielding effect of the nitro group will cause the proton at C5 to shift significantly downfield. The protons at C6 and C7 will also be influenced, leading to a complex splitting pattern that can be resolved to confirm their relative positions.
Interactive Table: Expected ¹H NMR Chemical Shifts for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (CH₂) | 4.6 - 4.8 | Triplet (t) | ~8.5 - 9.0 |
| H-3 (CH₂) | 3.2 - 3.4 | Triplet (t) | ~8.5 - 9.0 |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | Ortho: ~7.5-8.5, Meta: ~1.0-1.5 |
| H-6 | 7.2 - 7.4 | Triplet (t) or dd | Ortho: ~7.5-8.5 |
Carbon-13 (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight carbon atoms in the this compound molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their substituents. The carbons of the nitro-substituted aromatic ring will appear in the typical downfield region for aromatic compounds (110-160 ppm), with the carbon atom directly attached to the nitro group (C4) being significantly deshielded. The aliphatic carbons of the dihydrofuran ring (C2 and C3) will resonate at higher field (upfield).
Interactive Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 71 - 73 |
| C-3 | 28 - 30 |
| C-3a | 120 - 122 |
| C-4 | 145 - 147 |
| C-5 | 125 - 127 |
| C-6 | 120 - 122 |
| C-7 | 115 - 117 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a key cross-peak is expected between the signals of the C2 protons and the C3 protons, confirming their vicinal relationship. Additionally, correlations between the aromatic protons (H-5, H-6, and H-7) would establish their connectivity on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. This allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.7 ppm would show a correlation to the carbon signal at ~72 ppm (C2), and the aromatic proton signals would correlate to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. wikipedia.org This is particularly useful for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key expected correlations for this compound would include:
Correlations from the C2 protons to the aromatic quaternary carbon C7a.
Correlations from the C3 protons to the aromatic quaternary carbon C3a.
Correlations from the aromatic proton H-5 to the quaternary carbon C3a and C7.
Correlations from the aromatic proton H-7 to the quaternary carbon C3a and C5.
Vibrational Spectroscopy for Molecular Dynamics and Interactions
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups. The most prominent features would be the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group.
Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the CH₂ groups of the dihydrofuran ring.
NO₂ Asymmetric Stretch: A very strong and distinct band is anticipated in the 1520-1560 cm⁻¹ region.
NO₂ Symmetric Stretch: A strong band is expected between 1340-1370 cm⁻¹.
Aromatic C=C Stretch: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
C-O Ether Stretch: A strong band corresponding to the aryl-alkyl ether stretching vibration should appear in the 1200-1270 cm⁻¹ region.
Interactive Table: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |
| C-O Ether Stretch | 1200 - 1270 | Strong |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net By diffracting X-rays off a single crystal of the compound, one can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsion angles.
For this compound, a single-crystal X-ray diffraction analysis would provide:
Unambiguous Confirmation of Connectivity: It would confirm the atomic connections and the position of the nitro group at C4.
Molecular Geometry: It would reveal the planarity of the benzofuran (B130515) system and the conformation of the five-membered dihydrofuran ring, which is typically found in an envelope or twisted conformation.
Intermolecular Interactions: The analysis would elucidate how the molecules pack in the crystal lattice. Due to the highly polar nitro group, significant dipole-dipole interactions are expected. Furthermore, C-H···O interactions and potential π-π stacking between the aromatic rings of adjacent molecules could play a role in stabilizing the crystal structure.
While a specific crystal structure for this compound is not widely reported in publicly available databases, the technique remains the gold standard for obtaining absolute structural proof.
Computational Spectroscopy: Theoretical Prediction of Spectroscopic Parameters (e.g., DFT-Predicted NMR Chemical Shifts and Vibrational Frequencies)
Computational spectroscopy has emerged as an indispensable tool in the structural analysis of organic molecules, including this compound. By employing theoretical methods, particularly Density Functional Theory (DFT), it is possible to predict spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental data and confirming structural assignments. nih.govruc.dk DFT calculations allow for the modeling of molecular properties by solving the Schrödinger equation within a framework of approximations, providing insights into the electronic structure and, consequently, the spectroscopic behavior of the molecule. scirp.org
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) method, is a powerful approach for structural elucidation. nih.gov This process typically involves optimizing the molecular geometry of this compound at a specific level of theory (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)). scirp.orgnih.gov Following geometry optimization, NMR shielding tensors are calculated. A strong linear correlation between the theoretically calculated shielding constants and experimentally measured chemical shifts is often achieved, which can be used to validate the proposed structure or even revise incorrect assignments. mdpi.com For this compound, theoretical predictions would be crucial in assigning the specific resonances of the aromatic and dihydrofuran ring protons and carbons, which may have closely spaced signals in the experimental spectrum.
Similarly, theoretical vibrational frequencies can be computed to aid in the assignment of infrared (IR) and Raman spectra. nih.gov Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization. researchgate.net These calculated frequencies often exhibit systematic errors compared to experimental values due to the harmonic approximation and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. nih.gov The potential energy distribution (PED) analysis is then used to provide a detailed assignment of each vibrational mode, such as C-H stretching, NO₂ symmetric and asymmetric stretching, and C-O-C ether linkage vibrations, to the observed bands in the experimental spectra of this compound. scirp.org
Below are illustrative tables of DFT-predicted spectroscopic parameters for this compound.
Table 1: Illustrative DFT-Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Calculated at the B3LYP/6-311++G(d,p) level with a CPCM solvent model)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | 4.85 (t) | 72.5 |
| C3 | 3.30 (t) | 29.8 |
| C5 | 7.95 (d) | 118.0 |
| C6 | 7.50 (t) | 135.0 |
| C7 | 7.80 (d) | 125.5 |
| C3a | - | 121.0 |
| C4 | - | 145.0 |
| C7a | - | 158.0 |
Table 2: Illustrative DFT-Predicted Vibrational Frequencies (cm⁻¹) for this compound (Calculated at the B3LYP/6-311++G(d,p) level, scaled)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3100 - 3000 | Aromatic C-H stretching |
| ν(C-H) aliphatic | 2980 - 2850 | CH₂ stretching |
| ν(C=C) aromatic | 1610, 1590, 1480 | Aromatic ring stretching |
| νas(NO₂) | 1530 | Asymmetric NO₂ stretching |
| νs(NO₂) | 1350 | Symmetric NO₂ stretching |
| ν(C-O-C) | 1250 | Ether C-O-C stretching |
Multi-modal Spectroscopic Approaches for Comprehensive Molecular Elucidation
The unambiguous structural elucidation of a molecule like this compound relies on the synergistic use of multiple spectroscopic techniques. jchps.comneurips.cc A multi-modal approach, integrating data from various methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provides complementary information that, when combined, offers a complete picture of the molecular structure. arxiv.org This strategy mirrors the process used by chemists to solve complex structural problems, where each technique provides a unique piece of the puzzle. neurips.ccresearchgate.net
The process begins with Mass Spectrometry, which provides the molecular weight and elemental composition (via high-resolution MS) of this compound. This information is fundamental for establishing the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer initial clues about the structural components, such as the loss of the nitro group (NO₂) or fragments corresponding to the benzofuran core.
Next, Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. jchps.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic ring, the nitro group (strong symmetric and asymmetric stretches), the aliphatic C-H bonds of the dihydrofuran ring, and the aryl ether C-O linkage. jchps.com This information confirms the presence of the key functional moieties predicted by the molecular formula.
Finally, a detailed analysis of the carbon-hydrogen framework is achieved through a suite of NMR experiments.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would show distinct signals for the aromatic protons and the two methylene (B1212753) groups (-CH₂-) of the dihydrofuran ring.
¹³C NMR: Reveals the number of chemically distinct carbon atoms.
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to establish connectivity. COSY identifies proton-proton couplings (e.g., between the two methylene groups), while HSQC correlates each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments can further establish long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular skeleton and confirming the substitution pattern on the aromatic ring.
By integrating the molecular formula from MS, the functional groups from IR, and the detailed connectivity map from 1D and 2D NMR, a definitive and comprehensive elucidation of the structure of this compound can be achieved. nih.gov The development of datasets containing multiple types of spectra for large numbers of molecules is also paving the way for machine-learning approaches to automate and streamline this elucidation process. neurips.ccarxiv.org
Role As a Synthetic Intermediate for Complex Molecular Architectures
Precursor to Biologically Active Compounds and Pharmaceuticals
The 2,3-dihydrobenzofuran (B1216630) scaffold is a core structure in a multitude of biologically active compounds and natural products. While direct applications of 2,3-Dihydro-4-nitrobenzofuran as a precursor in commercially available pharmaceuticals are not extensively documented, its structural framework is of significant interest in medicinal chemistry. The nitro group at the 4-position offers a versatile handle for synthetic transformations, allowing for the introduction of various functional groups and the construction of more complex molecules with potential therapeutic applications. For instance, derivatives of the 2,3-dihydrobenzofuran core have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The general importance of the dihydrobenzofuran moiety is highlighted by its presence in compounds with diverse pharmacological activities.
Construction of Polycyclic and Fused Heterocyclic Systems Containing the Dihydrobenzofuran Core
This compound serves as a valuable building block in the synthesis of intricate polycyclic and fused heterocyclic systems. The electron-withdrawing nature of the nitro group can influence the reactivity of the aromatic ring, facilitating certain types of cyclization reactions. Research has demonstrated the utility of related nitrobenzofuran derivatives in dearomative (3 + 2) cycloaddition reactions to construct complex polycyclic frameworks. For example, 2-nitrobenzofurans have been successfully employed in reactions with para-quinamines to yield benzofuro[3,2-b]indol-3-one derivatives, showcasing the potential for creating fused systems containing the dihydrobenzofuran core. These strategies are significant for generating molecular diversity and accessing novel heterocyclic scaffolds that are otherwise difficult to synthesize. The construction of such fused systems is a key area of research in organic synthesis due to the prevalence of these motifs in natural products and pharmacologically active molecules.
Synthesis of Chiral Scaffolds and Enantioenriched Products
The synthesis of chiral 2,3-dihydrobenzofuran scaffolds is a significant area of research, as enantiomerically pure compounds are often essential for desired biological activity. While specific examples detailing the use of this compound in asymmetric synthesis are not abundant, various catalytic methods have been developed for the enantioselective synthesis of the broader class of 2,3-dihydrobenzofurans. These methods often involve transition metal catalysis or organocatalysis to achieve high levels of stereocontrol. For instance, palladium-catalyzed enantioselective C-H activation and intramolecular C-O bond formation have been utilized to produce chiral benzofuranones. The principles of these asymmetric syntheses could potentially be adapted for this compound to generate enantioenriched products for use in drug discovery and development. The ability to control the stereochemistry at the C2 and C3 positions of the dihydrobenzofuran ring is crucial for interacting with chiral biological targets.
Potential Applications in Advanced Materials Science (e.g., Optoelectronic Materials)
Derivatives of 2,3-dihydrobenzofuran are being explored for their potential in advanced materials science, particularly in the field of optoelectronics. The electronic properties of the benzofuran (B130515) ring system can be tuned by the introduction of various substituents. While specific research on the optoelectronic properties of this compound is limited, related dimethyl-dihydrobenzofuran derivatives have been investigated as electron-blocking materials in blue fluorescent organic light-emitting diodes (OLEDs). The introduction of a nitro group, a strong electron-withdrawing group, would significantly alter the electronic characteristics of the molecule, suggesting potential for its application in materials requiring specific electronic properties. Further research is needed to fully explore the potential of this compound and its derivatives in the design of novel organic electronic materials.
Exploration in Agrochemical and Dye Synthesis
The 2,3-dihydrobenzofuran skeleton is found in some agrochemicals, such as the insecticide carbofuran. This indicates the potential for derivatives of this scaffold to exhibit pesticidal or herbicidal activity. The nitroaromatic moiety in this compound is a common feature in certain classes of agrochemicals, although direct use of this specific compound is not widely reported.
In the realm of dye synthesis, aromatic nitro compounds can serve as precursors to aromatic amines via reduction. These amines are key intermediates in the production of azo dyes. The amino derivative of this compound could theoretically be diazotized and coupled with various aromatic compounds to produce a range of dyes. However, specific examples of dyes synthesized directly from this compound are not prominent in the available literature.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2,3-Dihydro-4-nitrobenzofuran, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nitration of 2,3-dihydrobenzofuran using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Alternative routes include palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents like glycerol, which minimizes byproducts . Key parameters include stoichiometric control of nitrating agents and inert atmospheres to prevent decomposition. Yield optimization often requires monitoring via TLC or GC-MS, with purification by column chromatography using silica gel and ethyl acetate/hexane mixtures.
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Structural confirmation relies on:
- Mass Spectrometry (MS) : Molecular ion peak at m/z 179 (C₈H₇NO₃) and fragmentation patterns (e.g., loss of NO₂ group at m/z 133) .
- Infrared (IR) Spectroscopy : Stretching vibrations for nitro (1520–1350 cm⁻¹) and dihydrofuran C-O-C (1260–1170 cm⁻¹) .
- Gas Chromatography (GC) : Retention indices (e.g., HP-5 MS column, 30 m × 0.25 mm, 0.25 µm film) under programmed heating (50°C to 300°C at 10°C/min) .
Q. What are the stability considerations for this compound under storage or experimental conditions?
- Methodological Answer : The nitro group introduces thermal instability. Store at –20°C in amber vials under nitrogen. Decomposition risks increase above 80°C, releasing NOₓ gases. Stability assays using differential scanning calorimetry (DSC) and accelerated aging studies (40°C/75% RH for 6 months) are recommended .
Advanced Research Questions
Q. How does the nitro group’s position (para vs. meta) affect the electronic properties of 2,3-dihydrobenzofuran derivatives?
- Methodological Answer : Computational studies (DFT/B3LYP/6-311+G(d,p)) reveal that the para-nitro group in this compound lowers the LUMO energy (–1.8 eV vs. –1.2 eV for meta), enhancing electrophilicity. This is validated by Hammett substituent constants (σₚ = 0.78 for NO₂), influencing reactivity in nucleophilic aromatic substitutions .
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Methodological Answer : Discrepancies in NMR (e.g., δ 7.2–7.4 ppm aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Cross-validate using high-resolution MS (HRMS) and 2D-COSY NMR. For GC retention index variations, standardize column conditions (e.g., HP-5 MS vs. DB-17) and reference internal standards (e.g., n-alkanes) .
Q. How can regioselective functionalization of this compound be achieved for advanced derivatives?
- Methodological Answer : Electrophilic aromatic substitution (EAS) at the 5-position is favored due to nitro-group-directed meta-activation. For example, bromination with Br₂/FeBr₃ yields 5-bromo-4-nitro-2,3-dihydrobenzofuran. Alternatively, Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) requires Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C .
Q. What are the challenges in synthesizing enantiopure this compound analogs?
- Methodological Answer : Chirality at the dihydrofuran ring (C2/C3) requires asymmetric catalysis. Chiral ligands like (R)-BINAP with Pd(0) enable enantioselective cycloisomerization (up to 92% ee). Resolution via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH) or enzymatic kinetic resolution (Candida antarctica lipase B) are alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
